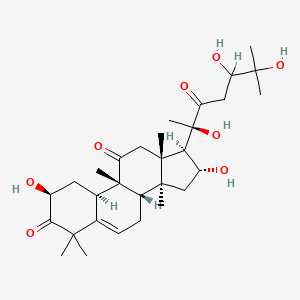
2-アミノ-4,5-ジフルオロ安息香酸
概要
説明
2-Amino-4,5-difluorobenzoic acid, also known as 4,5-difluoroanthranilic acid, is a benzoic acid derivative with the molecular formula C7H5F2NO2 and a molecular weight of 173.12 g/mol . This compound is characterized by the presence of two fluorine atoms at the 4 and 5 positions of the benzene ring, an amino group at the 2 position, and a carboxylic acid group at the 1 position. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
科学的研究の応用
2-Amino-4,5-difluorobenzoic acid has a wide range of applications in scientific research:
生化学分析
Biochemical Properties
2-Amino-4,5-difluorobenzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to participate in peptide synthesis reactions . The compound’s fluorine atoms can form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and activity. Additionally, the amino group can engage in nucleophilic interactions, affecting enzyme catalysis and protein-protein interactions.
Cellular Effects
2-Amino-4,5-difluorobenzoic acid impacts various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can modulate signaling cascades, leading to changes in gene expression patterns. Furthermore, its effects on cellular metabolism may involve alterations in metabolic flux and the levels of specific metabolites . These changes can have downstream effects on cell function and viability.
Molecular Mechanism
The molecular mechanism of 2-Amino-4,5-difluorobenzoic acid involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can result in conformational changes that either enhance or inhibit enzyme activity. Additionally, 2-Amino-4,5-difluorobenzoic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4,5-difluorobenzoic acid can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that 2-Amino-4,5-difluorobenzoic acid is relatively stable under standard laboratory conditions, but its degradation products can influence long-term cellular function . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular processes, including changes in cell viability and function.
Dosage Effects in Animal Models
The effects of 2-Amino-4,5-difluorobenzoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 2-Amino-4,5-difluorobenzoic acid can result in toxic or adverse effects, including cellular damage and impaired organ function .
Metabolic Pathways
2-Amino-4,5-difluorobenzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of intermediate and final products that can influence cellular function .
Transport and Distribution
The transport and distribution of 2-Amino-4,5-difluorobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in different cellular compartments. The distribution of 2-Amino-4,5-difluorobenzoic acid can affect its activity and function, as its interactions with biomolecules may vary depending on its localization within the cell .
Subcellular Localization
The subcellular localization of 2-Amino-4,5-difluorobenzoic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its effects on cellular processes. For example, 2-Amino-4,5-difluorobenzoic acid may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression .
準備方法
Synthetic Routes and Reaction Conditions
2-Amino-4,5-difluorobenzoic acid can be synthesized from 4,5-difluoro-2-nitrobenzoic acid through a reduction reaction. The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid . The reaction conditions typically involve heating the mixture to a temperature of around 60-70°C for several hours.
Industrial Production Methods
In industrial settings, the synthesis of 2-amino-4,5-difluorobenzoic acid may involve more efficient and scalable methods. One such method includes the use of catalytic hydrogenation, where the nitro compound is hydrogenated in the presence of a palladium or platinum catalyst under high pressure and temperature . This method offers higher yields and purity compared to traditional reduction methods.
化学反応の分析
Types of Reactions
2-Amino-4,5-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as thionyl chloride or phosphorus tribromide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include halogenated or alkylated derivatives of 2-amino-4,5-difluorobenzoic acid.
Oxidation Reactions: Products include quinones or other oxidized derivatives.
Reduction Reactions: Products include alcohols or aldehydes derived from the reduction of the carboxylic acid group.
作用機序
The mechanism of action of 2-amino-4,5-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. In the context of its use as an intermediate in drug synthesis, the compound can inhibit the activity of the epidermal growth factor receptor (EGFR) by binding to its active site . This inhibition prevents the receptor from activating downstream signaling pathways that promote cell proliferation and survival, thereby exerting its therapeutic effects in the treatment of cancer .
類似化合物との比較
Similar Compounds
2-Amino-5-fluorobenzoic acid: This compound has a similar structure but with only one fluorine atom at the 5 position.
2-Amino-4-chlorobenzoic acid: This compound has a chlorine atom at the 4 position instead of fluorine.
2-Amino-4,5-dimethoxybenzoic acid: This compound has methoxy groups at the 4 and 5 positions instead of fluorine.
Uniqueness
2-Amino-4,5-difluorobenzoic acid is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs . The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable intermediate in the synthesis of various bioactive molecules .
特性
IUPAC Name |
2-amino-4,5-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOZIZVTANAGCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352890 | |
| Record name | 2-Amino-4,5-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83506-93-8 | |
| Record name | 2-Amino-4,5-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4,5-difluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Amino-4,5-difluorobenzoic acid used in the synthesis of potentially therapeutic compounds?
A1: 2-Amino-4,5-difluorobenzoic acid serves as a crucial starting material in the multi-step synthesis of a novel fluorinated nucleoside, 1-(α-D-ribofuranosyl)-6,7-difluoro-2-methyl-4-quinazolinone []. This synthesis involves reacting 2-Amino-4,5-difluorobenzoic acid with acetic anhydride followed by ammonia to form (1H)-6,7-difluoro-2-methyl-4-quinazolinone. This intermediate then undergoes ribosylation and deprotection steps to yield the final nucleoside compound. This nucleoside exhibits promising in silico results as a potential inhibitor of both the COVID-19 main protease (Mpro) and the acetylcholinesterase (AChE) enzyme, which is a target for Alzheimer's disease treatment [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2R,5S,7R,8R,10R,11S,15S)-8-Hydroxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-14-one](/img/structure/B1220624.png)












